5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole
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Overview
Description
5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is a heterocyclic compound that features both pyrrole and pyrazole rings
Mechanism of Action
Target of Action
The primary targets of 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole are Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets through binding interactions . It inhibits the activity of both Enoyl ACP Reductase and DHFR enzymes . The inhibition of these enzymes disrupts the normal metabolic processes of the cells .
Biochemical Pathways
The compound affects the fatty acid synthesis and folate metabolism pathways . The inhibition of Enoyl ACP Reductase disrupts fatty acid synthesis, affecting the integrity and function of the cell membrane . On the other hand, the inhibition of DHFR disrupts folate metabolism, which is essential for DNA synthesis and cell division .
Result of Action
The compound’s action results in the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . Additionally, it suppresses the galactosylation on a monoclonal antibody, a critical quality attribute of therapeutic monoclonal antibodies .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound was found to enhance cell-specific productivity in batch cultures . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2,5-dimethylpyrrole with a suitable pyrazole precursor . The reaction conditions often involve the use of catalysts such as iron (III) chloride or bismuth nitrate pentahydrate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: This compound has been studied for its ability to improve monoclonal antibody production.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These derivatives have shown antibacterial and antitubercular properties.
Uniqueness
5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is unique due to its specific combination of pyrrole and pyrazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(2,5-dimethylpyrrol-1-yl)-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-8-4-5-9(2)13(8)10-6-7-11-12(10)3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXGKXVZRTYNBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=NN2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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